molecular formula C21H23N3O4 B2480883 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide CAS No. 1421530-14-4

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide

Cat. No.: B2480883
CAS No.: 1421530-14-4
M. Wt: 381.432
InChI Key: DKPBIFIVKZLRBZ-UHFFFAOYSA-N
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Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.
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Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular structure of the compound includes a benzofuran moiety and a pyrazole derivative , which are known for their diverse biological activities. The molecular formula is C15H18N2O3C_{15}H_{18}N_2O_3, with a molecular weight of approximately 278.31 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to inhibit enzymes involved in critical biochemical pathways, particularly:

  • Indoleamine 2,3-dioxygenase (IDO) : This enzyme plays a significant role in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer treatments.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:

  • Anticancer Activity : The compound has shown promise as an anticancer agent through its interaction with IDO and other pathways. Studies suggest that it may enhance the immune response against tumors.
  • Antimicrobial Properties : Preliminary studies have indicated potential antimicrobial activity against various pathogens. For example, related compounds have demonstrated activity against Gram-positive bacteria and fungi .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzofuran derivatives and their potential applications:

  • Inhibition of Tumor Growth : A study demonstrated that similar compounds could inhibit tumor growth in xenograft models, highlighting their potential as therapeutic agents in oncology .
  • Antimicrobial Testing : In vitro assays have shown that derivatives of benzofuran exhibit antimicrobial properties against various strains, indicating a broad spectrum of biological activity .
  • Cell Cycle Arrest : Research on related compounds has indicated that they can induce cell cycle arrest in cancer cells, specifically at the G2/M phase, which is crucial for cancer therapy .

Data Tables

Biological ActivityDescriptionReference
IDO InhibitionEnhances anti-tumor immunity
AntimicrobialActive against Gram-positive bacteria
Tumor Growth InhibitionReduces tumor size in xenograft models
Cell Cycle ArrestInduces G2/M phase arrest in cancer cells

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-21(2)11-14-6-4-7-18(20(14)28-21)27-13-19(25)22-12-15-10-16(24(3)23-15)17-8-5-9-26-17/h4-10H,11-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPBIFIVKZLRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=NN(C(=C3)C4=CC=CO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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